molecular formula C7H6F6OS B1399797 2-Fluoro-4-(pentafluorosulfur)benzyl alcohol CAS No. 1240257-69-5

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol

Cat. No. B1399797
M. Wt: 252.18 g/mol
InChI Key: KOIOTESUJQFJAB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol, also known as 2F-4-PFSB, is an organofluorine compound that is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals. It is a colorless liquid with a boiling point of 115°C and a melting point of -50°C. It is insoluble in water, but soluble in organic solvents. 2F-4-PFSB is a versatile reagent, as it can be used in a variety of reactions, such as nucleophilic fluorination, alkylation, and acylation.

Scientific Research Applications

Mild and Metal-Free Synthesis of Fluorinated Heterocycles

A study by Parmar and Rueping (2014) discusses a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols. This process uses Selectfluor to trigger electrophilic cyclisations, producing fluorinated heterocycles containing 1,3-disubstitution. The dual role of the reagent as a fluorine source and a base is crucial for reactivity (Parmar & Rueping, 2014).

Photocatalytic Decomposition in Aqueous Media

Research by Wissiak et al. (2000) focuses on the photodegradation of halosubstituted benzyl alcohols on semiconductor oxides. It was discovered that the photodegradation rate varies among different derivatives, indicating a potential application in environmental remediation or controlled decomposition processes (Wissiak et al., 2000).

Domino Reactions with Fluorinated Compounds

Burger et al. (2001) describe a study where the single fluorine atom of certain fluorinated compounds can be replaced by various nucleophiles. This research highlights the potential of these compounds in facilitating complex chemical reactions, including benzyl group migrations under mild conditions (Burger et al., 2001).

Synthesis of Fluoroamines

A study by Posakony and Tewson (2002) discusses the synthesis of N-benzyl fluoroamines from β-amino alcohols. This process involves several steps, including fluorination, desulfonation, and deprotection, indicating potential applications in the synthesis of specialized chemical compounds (Posakony & Tewson, 2002).

Organic Photoredox-Catalyzed Synthesis

Wang et al. (2019) developed a method for the hydrotrifluoromethylation of benzyl-protected compounds. This reaction involves the use of a metal-free photoredox catalyst, which can activate various types of fluoromethylation reagents. This study opens up new avenues in organic synthesis, particularly in the field of organofluorine chemistry (Wang et al., 2019).

properties

IUPAC Name

[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIOTESUJQFJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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